2-Bromo-3-(2-methylphenyl)-1-propene
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Overview
Description
2-Bromo-3-(2-methylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes It is characterized by the presence of a bromine atom attached to the second carbon of the propene chain and a methylphenyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-methylphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(2-methylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-methylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles such as hydrogen halides, halogens, and other reagents.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Addition: Hydrogen halides (HCl, HBr), halogens (Br2, Cl2) in solvents like chloroform or carbon tetrachloride.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or DMSO.
Major Products
Substitution: Formation of 3-(2-methylphenyl)-1-propanol or 3-(2-methylphenyl)-1-propylamine.
Addition: Formation of 2-bromo-3-(2-methylphenyl)-1-chloropropane or 2-bromo-3-(2-methylphenyl)-1,2-dibromopropane.
Elimination: Formation of 3-(2-methylphenyl)-1-propene.
Scientific Research Applications
2-Bromo-3-(2-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-methylphenyl)-1-propene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the propene chain allows for addition reactions with electrophiles. These reactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-phenyl-1-propene: Similar structure but lacks the methyl group on the phenyl ring.
2-Bromo-3-(4-methylphenyl)-1-propene: Similar structure but with the methyl group on the para position of the phenyl ring.
2-Bromo-3-(2-chlorophenyl)-1-propene: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
2-Bromo-3-(2-methylphenyl)-1-propene is unique due to the presence of the methyl group on the ortho position of the phenyl ring, which can influence its reactivity and the steric effects in chemical reactions. This structural feature can lead to different reaction pathways and products compared to its analogs.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNSEMKTHSNJNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641119 |
Source
|
Record name | 1-(2-Bromoprop-2-en-1-yl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-14-8 |
Source
|
Record name | 1-(2-Bromoprop-2-en-1-yl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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